3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a unique bicyclic structure fused with pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are synthesized through cycloaddition reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The subsequent steps involve the formation of the bicyclic structure through intramolecular cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Scientific Research Applications
3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The bicyclic structure enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[({1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its unique bicyclic structure fused with pyrazole moieties, which imparts distinct chemical and biological properties. This compound’s stability, bioavailability, and potential for diverse applications make it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C17H21N5O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N5O4/c1-2-21-7-10(5-18-21)8-22-9-11(6-19-22)20-16(23)14-12-3-4-13(26-12)15(14)17(24)25/h5-7,9,12-15H,2-4,8H2,1H3,(H,20,23)(H,24,25) |
InChI Key |
ZRMDTSPHWAHCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3C4CCC(C3C(=O)O)O4 |
Origin of Product |
United States |
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